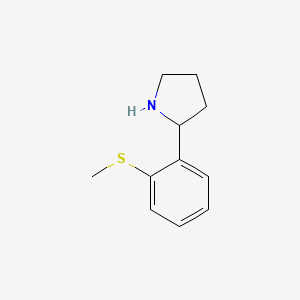

2-(2-(Methylthio)phenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

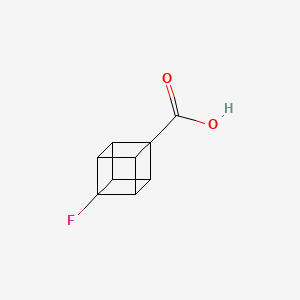

“2-(2-(Methylthio)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NS . It has a molecular weight of 193.31 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(2-(Methylthio)phenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring through a sulfur atom . The InChI code for this compound is 1S/C11H15NS/c1-13-11-7-3-2-5-9 (11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 .Physical And Chemical Properties Analysis

“2-(2-(Methylthio)phenyl)pyrrolidine” has a molecular weight of 193.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 193.09252066 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 13 .Scientific Research Applications

Organocatalysis in Chemical Synthesis

2-(2-(Methylthio)phenyl)pyrrolidine derivatives have been utilized as organocatalysts in chemical reactions. For example, derivatives of pyrrolidine, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, have shown efficiency as organocatalysts in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additives (Singh et al., 2013).

Synthesis of Heterocyclic Compounds

Pyrrolidines are crucial in the synthesis of heterocyclic organic compounds, which have diverse applications in medicine, such as in the production of drugs, and in industry, for example, as dyes or agrochemical substances. Studies on pyrrolidines, including 2-(2-(Methylthio)phenyl)pyrrolidine, contribute significantly to the development of synthetic methods for these compounds. For instance, the [3+2] cycloaddition reaction involving N-methyl azomethine ylide and various nitropropenes has been investigated, leading to the production of unique pyrrolidine derivatives (Żmigrodzka et al., 2022).

Asymmetric Synthesis and Complex Formation

2-(2-(Methylthio)phenyl)pyrrolidine and its derivatives are also employed in asymmetric synthesis and complex formation. These compounds are used in reactions to form N-heterocyclic compounds with unique structures and potential applications in various fields, including pharmaceuticals and materials science. For instance, reactions involving lithium pyrrolidinide and methyl iodide have been used to synthesize dihydro-1H-pyrrolizine derivatives (Matsumura et al., 2000).

Catalysis and Anticancer Activity

Pyrrolidine derivatives, including those similar to 2-(2-(Methylthio)phenyl)pyrrolidine, have been explored for their catalytic properties and potential biological activities. For example, iodine-catalyzed reactions involving pyrrolidinone and thiophenol have led to the formation of pyrrolidin-2-one derivatives with notable in vitro anticancer activities (Ramachandran et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-(2-methylsulfanylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTYHQGKUJLXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Methylthio)phenyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)

![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol](/img/structure/B2916959.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)

![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)

![Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B2916962.png)

![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)

![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)